4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms and an oxazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the fluorinated oxazole with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and oxazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)benzamide: Lacks the oxazole ring, which may result in different chemical and biological properties.
4-Fluoro-N-phenylbenzamide: Similar structure but without the oxazole ring, leading to variations in reactivity and applications.
1-Ethynyl-4-fluorobenzene: Contains a fluorine atom but differs significantly in structure and reactivity.
The presence of the oxazole ring and multiple fluorine atoms in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C16H10F2N2O2 |
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Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H10F2N2O2/c17-12-5-1-10(2-6-12)14-9-15(22-20-14)19-16(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,21) |
InChI Key |
IVOCSOGRBLKYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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